molecular formula C13H16ClF2N3O3S B7071733 N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide

N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide

Cat. No.: B7071733
M. Wt: 367.80 g/mol
InChI Key: LDOPTNORWMJXGZ-UHFFFAOYSA-N
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Description

N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfamoyl group, and a carboxamide group, along with a substituted phenyl ring containing chlorine and fluorine atoms. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and industrial chemistry.

Properties

IUPAC Name

N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF2N3O3S/c14-10-6-11(15)9(5-12(10)16)7-18-13(20)8-1-3-19(4-2-8)23(17,21)22/h5-6,8H,1-4,7H2,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOPTNORWMJXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=C(C=C2F)Cl)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the substituted phenylmethyl intermediate: The starting material, 4-chloro-2,5-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the substituted phenylmethyl intermediate.

    Introduction of the piperidine ring: The intermediate is then reacted with piperidine under appropriate conditions to introduce the piperidine ring.

    Sulfamoylation: The resulting compound is treated with a sulfamoylating agent, such as sulfamoyl chloride, to introduce the sulfamoyl group.

    Carboxamidation: Finally, the compound undergoes carboxamidation using a suitable reagent, such as an isocyanate, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studies investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chloro-2,5-difluorophenyl)methyl]-1-sulfamoylpiperidine-4-carboxamide: shares structural similarities with other piperidine-based compounds and sulfonamide derivatives.

    This compound: is compared with compounds like this compound and this compound.

Uniqueness

  • The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfamoyl and carboxamide groups, gives this compound unique chemical and biological properties.
  • Its specific combination of functional groups allows for diverse reactivity and potential applications in various fields.

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